molecular formula C5H2Cl2F2N2 B6234094 3,6-dichloro-4-(difluoromethyl)pyridazine CAS No. 1783342-90-4

3,6-dichloro-4-(difluoromethyl)pyridazine

Cat. No.: B6234094
CAS No.: 1783342-90-4
M. Wt: 198.98 g/mol
InChI Key: HBCBNCBLVKIZST-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-(difluoromethyl)pyridazine is a heterocyclic compound with the molecular formula C5H2Cl2F2N2. It is characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-4-(difluoromethyl)pyridazine typically involves the reaction of appropriate pyridazine derivatives with chlorinating and fluorinating agents. One common method includes the chlorination of 4-(difluoromethyl)pyridazine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-(difluoromethyl)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazines, oxides, and reduced derivatives, which can be further utilized in different applications .

Scientific Research Applications

3,6-Dichloro-4-(difluoromethyl)pyridazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-dichloro-4-(difluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The difluoromethyl group imparts distinct chemical properties, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-dichloro-4-(difluoromethyl)pyridazine involves the reaction of 3,6-dichloropyridazine with difluoromethyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "3,6-dichloropyridazine", "difluoromethyl bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3,6-dichloropyridazine (1 equiv) to a round-bottom flask.", "Add difluoromethyl bromide (1.2 equiv) to the flask.", "Add a base (2 equiv) to the flask.", "Heat the reaction mixture to reflux for several hours.", "Allow the mixture to cool to room temperature.", "Extract the product with a suitable solvent (e.g. dichloromethane).", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS No.

1783342-90-4

Molecular Formula

C5H2Cl2F2N2

Molecular Weight

198.98 g/mol

IUPAC Name

3,6-dichloro-4-(difluoromethyl)pyridazine

InChI

InChI=1S/C5H2Cl2F2N2/c6-3-1-2(5(8)9)4(7)11-10-3/h1,5H

InChI Key

HBCBNCBLVKIZST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(F)F

Purity

95

Origin of Product

United States

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